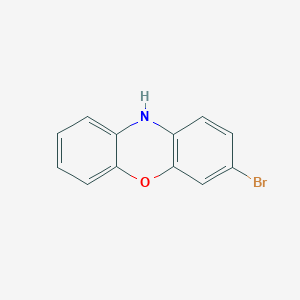

3-Bromo-10H-phenoxazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-10H-phenoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXDCQJBXRAVSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(O2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744114 | |

| Record name | 3-Bromo-10H-phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832734-15-3 | |

| Record name | 3-Bromo-10H-phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 10h Phenoxazine and Its Derivations

Direct Bromination Approaches for Phenoxazine (B87303) Systems

Direct bromination is a common and straightforward method for introducing a bromine atom onto the electron-rich phenoxazine core. The choice of brominating agent and reaction conditions is critical for achieving high yield and regioselectivity.

Electrophilic Bromination with N-Bromosuccinimide (NBS) or Bromine

The synthesis of 3-Bromo-10H-phenoxazine can be effectively achieved via electrophilic aromatic substitution on the parent 10H-phenoxazine molecule. N-Bromosuccinimide (NBS) is a widely used reagent for this transformation due to its ease of handling compared to liquid bromine and its ability to provide a low, steady concentration of electrophilic bromine. masterorganicchemistry.com

A typical procedure involves dissolving 10H-phenoxazine in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and cooling the mixture to 0 °C. up.ac.za An equimolar amount of NBS is then added, and the reaction proceeds to yield this compound. up.ac.za The nitrogen atom in NBS is adjacent to electron-withdrawing carbonyl groups, which polarizes the bromine atom, allowing it to act as an electrophile towards the activated phenoxazine ring. manac-inc.co.jp

| Parameter | Condition | Source |

| Starting Material | 10H-Phenoxazine | up.ac.za |

| Reagent | N-Bromosuccinimide (NBS) | up.ac.za |

| Stoichiometry | 1.0 equivalent of NBS | up.ac.za |

| Solvent | Tetrahydrofuran (THF) | up.ac.za |

| Temperature | 0 °C | up.ac.za |

This method is generally efficient for aromatic rings that are moderately activated by electron-donating groups, such as the phenoxazine system. manac-inc.co.jp

Regioselectivity Control in Bromination Reactions

The phenoxazine ring system contains two benzene (B151609) rings fused to a central oxazine (B8389632) ring. The resident oxygen and nitrogen heteroatoms activate the aromatic rings, directing electrophilic substitution primarily to the positions ortho and para to the heteroatoms. In the case of phenoxazine, the 3 and 7 positions are electronically favored for substitution.

Controlling the regioselectivity of the bromination is crucial for synthesizing specific isomers. The solvent used in the reaction can significantly influence the outcome. Studies on related aromatic systems have shown that solvent polarity can greatly affect the regioselectivity of bromination reactions with NBS. manac-inc.co.jp For instance, while direct bromination of 10H-phenoxazine with one equivalent of NBS preferentially yields the 3-bromo derivative, the presence of existing substituents on the ring will further direct the position of subsequent brominations. acs.org For aromatic compounds that are highly deactivated, more forceful conditions, such as using NBS in concentrated sulfuric acid, may be required to achieve bromination. organic-chemistry.org

Multi-Step Synthesis from Precursors

Building the phenoxazine scaffold from simpler, non-cyclic molecules is an alternative approach that allows for the introduction of various substituents and functionalities prior to the final ring-closing step.

Synthesis of Halogenated Phenoxazine Derivatives from Anilines and Quinones

A versatile method for constructing the phenoxazine core involves the condensation of aniline (B41778) derivatives (specifically 2-aminophenols) with appropriately substituted aromatic precursors. For example, functionalized phenoxazines can be synthesized by reacting 2-aminophenol (B121084) or 2-(N-methylamino)phenol with 1,2-difluoro-4,5-dinitrobenzene (B1590526) in the presence of a base like sodium carbonate. acs.orgnih.govelsevierpure.comsemanticscholar.org This reaction proceeds via nucleophilic aromatic substitution to form a diaryl ether, followed by an intramolecular cyclization to yield the dinitrophenoxazine product. acs.orgnih.govelsevierpure.comsemanticscholar.org

This strategy allows for the synthesis of phenoxazine rings with specific substitution patterns that might be difficult to achieve through direct functionalization of the parent ring. By starting with a brominated 2-aminophenol, for instance, a bromo-substituted phenoxazine can be constructed directly.

Transition Metal-Free Routes to Phenoxazine Scaffolds

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals. A transition metal-free formal synthesis of the phenoxazine core has been reported, which involves a high-yielding O-arylation of a phenol (B47542) with an unsymmetrical diaryliodonium salt to create an ortho-disubstituted diaryl ether intermediate. beilstein-journals.orgresearchgate.net This intermediate is then cyclized through an intramolecular N-arylation to form the phenoxazine ring structure. beilstein-journals.orgresearchgate.net This route provides the foundational phenoxazine scaffold, which can then undergo direct bromination as described previously to yield this compound.

Functionalization at the N10 Position of Brominated Phenoxazines

The nitrogen atom at the 10-position of the phenoxazine ring is a key site for introducing a wide variety of functional groups. This functionalization is often performed after the phenoxazine core has been assembled and brominated. The N-H proton is weakly acidic and can be removed by a base, allowing for subsequent alkylation or arylation.

For example, this compound can be functionalized at the N10 position to create more complex derivatives. One reported synthesis involves the reaction of this compound to ultimately produce N-Hydroxy-4-[(3-bromo-10H-phenoxazin-10-yl)methyl]benzamide, a compound with a larger substituent attached to the nitrogen atom. nih.gov Other common functionalizations include the introduction of simple alkyl chains. nih.gov A general procedure for N-alkylation involves treating the phenoxazine with a base such as sodamide in a solvent like xylene, followed by the addition of an appropriate alkyl halide, such as 10-(3-bromopropyl)phenoxazine. cdnsciencepub.com

| N10-Substituent | Resulting Compound Class | Synthetic Strategy |

| Alkyl Chains | N-Alkyl Phenoxazines | Deprotonation followed by reaction with alkyl halides |

| Aryl Groups | N-Aryl Phenoxazines | Buchwald-Hartwig C-N coupling |

| Functionalized Benzyl (B1604629) Groups | N-Substituted Benzyl Phenoxazines | Alkylation with functionalized benzyl halides |

This ability to modify the N10 position is critical for developing phenoxazine-based molecules for specific applications, such as organic photocatalysts and materials for organic electronics. nih.govscielo.br

Post-Bromination Chemical Transformations Utilizing the Bromine Substituent

The bromine atom at the 3-position of the phenoxazine ring is a versatile functional group that enables a variety of subsequent chemical transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgillinois.edu This reaction is a powerful tool for the functionalization of this compound, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 3-position. The general reaction involves the coupling of the aryl bromide with a boronic acid or a boronic ester in the presence of a palladium catalyst, a base, and a suitable ligand. libretexts.orgyonedalabs.com

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, the use of tris(dibenzylideneacetone)palladium(0) as a catalyst with a bulky phosphine (B1218219) ligand like SPhos and potassium phosphate (B84403) as the base in toluene (B28343) has been successfully employed in the Suzuki-Miyaura coupling of related heterocyclic compounds. researchgate.net Aryl bromides are common starting materials for palladium-catalyzed couplings as the C-Br bond is susceptible to oxidative addition. illinois.edu

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2, Pd2(dba)3 | Facilitates the cross-coupling reaction yonedalabs.com |

| Ligand | PPh3, SPhos, Buchwald's biphenyl-based phosphines | Stabilizes the palladium catalyst and promotes the reaction researchgate.net |

| Boron Reagent | Phenylboronic acid, 3-nitrophenyl boronic acid | Provides the carbon nucleophile yonedalabs.comresearchgate.net |

| Base | K3PO4, Na2CO3, Cs2CO3 | Activates the organoboron reagent yonedalabs.comresearchgate.net |

In a nucleophilic substitution reaction, a nucleophile replaces a leaving group on a substrate. pressbooks.pub In the case of this compound, the bromine atom can act as a leaving group, being replaced by a nucleophile. The carbon atom attached to the bromine is electron-deficient due to the electronegativity of the halogen, making it an electrophilic center susceptible to attack by electron-rich nucleophiles. pressbooks.pub

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, it can be facilitated by the presence of electron-withdrawing groups on the aromatic ring or through the use of strong nucleophiles and harsh reaction conditions. The specific conditions required for nucleophilic substitution on this compound would depend on the nature of the incoming nucleophile and any activating groups present on the phenoxazine ring. The substitution reaction proceeds with the leaving group, bromide (Br-), departing with the pair of electrons from the C-Br bond. pressbooks.pub The stereochemical outcome of nucleophilic substitution reactions is a key aspect, often proceeding with an inversion of configuration at the reaction center. libretexts.org

Advanced Spectroscopic and Structural Characterization Techniques for 3 Bromo 10h Phenoxazine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Bromo-10H-phenoxazine, ¹H and ¹³C NMR are fundamental for confirming the core structure and substitution pattern.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of phenoxazine (B87303) derivatives provides valuable information on the arrangement of protons within the aromatic rings. The chemical shifts (δ) of these protons are influenced by the electron-donating nitrogen and oxygen heteroatoms and the electron-withdrawing bromine substituent.

In derivatives of this compound, the aromatic protons typically resonate in the downfield region, generally between 6.40 and 7.80 ppm. nih.gov The protons on the brominated ring are distinctly affected by the substituent. For instance, in N-Hydroxy-4-[(3-bromo-10H-phenoxazin-10-yl)methyl]benzamide, the aromatic protons of the phenoxazine core exhibit complex multiplets due to spin-spin coupling. nih.gov The N-H proton of the phenoxazine ring, when present, is typically observed as a broad singlet at a lower field. The signals for aromatic protons in the phenoxazine structure generally appear in the 6.50 ppm to 7.92 ppm range. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative Data for N-Hydroxy-4-[(3-bromo-10H-phenoxazin-10-yl)methyl]benzamide nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Phenoxazine Core) | 7.72 - 6.40 | Multiplet (m) |

| Methylene Protons (-CH₂-) | 4.93 | Singlet (s) |

Note: The specific assignments within the aromatic region require advanced 2D NMR techniques for unambiguous correlation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the phenoxazine rings are spread over a range that reflects their electronic environment. Aromatic carbons typically appear between 110 and 150 ppm.

For a derivative like N-Hydroxy-4-[(3-bromo-10H-phenoxazin-10-yl)methyl]benzamide, the ¹³C NMR spectrum shows distinct signals for each carbon atom in the phenoxazine moiety. nih.gov The carbon atom directly bonded to the bromine (C-3) is expected to have its resonance shifted due to the halogen's electronegativity and heavy atom effect. The carbons adjacent to the nitrogen (C-10a, C-9a) and oxygen (C-4a, C-5a) atoms also show characteristic chemical shifts. For example, in various phenoxazine derivatives, carbons adjacent to the nitrogen atom resonate around 133-144 ppm, while those adjacent to oxygen are also found in the downfield region of the aromatic spectrum. rsc.orgrsc.org

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative Data for N-Hydroxy-4-[(3-bromo-10H-phenoxazin-10-yl)methyl]benzamide nih.gov

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic & Heterocyclic Carbons | 164.2, 150.1, 144.0, 143.7, 139.9, 133.8, 132.7, 131.8, 129.0, 128.4, 127.5, 126.5, 126.4, 124.3, 121.8, 121.3, 115.4, 112.6, 112.2, 111.9 |

| Methylene Carbon (-CH₂-) | 46.8 |

Advanced NMR Techniques for Structural Elucidation

While 1D NMR provides essential data, complex structures like substituted phenoxazines often require advanced 2D NMR techniques for complete and unambiguous assignment of all proton and carbon signals. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be critical for tracing the connectivity of protons within each of the aromatic rings, helping to differentiate between the protons on the brominated ring and the unsubstituted ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons with the carbon atoms to which they are directly attached. It is an essential tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons and for confirming the substitution pattern by observing long-range correlations from protons to the carbon bearing the bromine atom (C-3) and to the carbons at the ring junctions (C-4a, C-5a, C-9a, C-10a). ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can be used to confirm stereochemical details and the conformation of substituents attached to the phenoxazine core. ipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. These include the N-H bond, the aromatic C-H bonds, the C=C bonds of the aromatic rings, and the C-O-C and C-N linkages of the central heterocyclic ring.

Key expected vibrational frequencies include:

N-H Stretch: A sharp to moderately broad peak typically appears in the region of 3300-3500 cm⁻¹ for the secondary amine.

Aromatic C-H Stretch: These vibrations are generally observed as a group of weaker bands above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the aromatic rings. researchgate.net

C-O-C Asymmetric Stretch: A strong absorption band associated with the diaryl ether linkage is typically found in the 1200-1280 cm⁻¹ range.

C-N Stretch: The stretching vibration of the aryl amine C-N bond usually occurs between 1250 and 1350 cm⁻¹.

C-Br Stretch: The vibration for the carbon-bromine bond is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for the Phenoxazine Skeleton

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Ring Stretch | 1450 - 1600 |

| C-O-C Asymmetric Stretch | 1200 - 1280 |

| C-N Stretch | 1250 - 1350 |

| C-H Out-of-Plane Bending | 750 - 900 |

| C-Br Stretch | 500 - 600 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of molecules. The extended π-system of the phenoxazine core gives rise to characteristic absorption and emission spectra. Phenoxazine itself is known for its use as a core structure in fluorescent dyes and probes due to its planar, rigid structure and electron-donating capabilities. nih.gov

The UV-Vis absorption spectrum of phenoxazine derivatives typically displays multiple bands corresponding to π-π* electronic transitions within the conjugated system. nih.gov For the parent phenoxazine, absorption bands are observed around 316 nm. researchgate.net In substituted derivatives, two prominent absorption features are often seen: a lower-energy band in the 330–440 nm range and higher-energy bands between 220–320 nm. nih.gov The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic rings. The bromine atom in the 3-position is expected to cause a bathochromic (red-shift) of the absorption maxima compared to the unsubstituted phenoxazine.

Many phenoxazine derivatives are fluorescent, emitting light upon excitation at an appropriate wavelength. The emission is a result of the molecule relaxing from the first excited singlet state (S₁) to the ground state (S₀). The fluorescence emission spectra of phenoxazine derivatives are often characterized by a broad band that is Stokes-shifted (appears at a longer wavelength) relative to the lowest energy absorption band. nih.gov For example, some phenoxazine derivatives exhibit fluorescence emission maxima in the 430-480 nm region. nih.gov The fluorescence quantum yield and emission wavelength can be tuned by modifying the substituents on the phenoxazine core.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and its derivatives. This technique provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule from its exact mass. The calculated exact mass for this compound (C12H8BrNO) is 260.97900 Da chemsrc.com. HRMS is routinely used to confirm the successful synthesis of new phenoxazine-based compounds, such as carbazole (B46965)–thiophene derivatives incorporating the phenoxazine group, by verifying that the experimentally measured mass corresponds to the calculated theoretical mass nih.gov.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. Although the specific crystal structure for this compound is not available in the provided search results, a detailed study on the parent molecule, phenoxazine, offers significant insights umons.ac.be.

Phenoxazine crystallizes in the monoclinic space group P21/c, with two molecules in the unit cell. A key feature of its crystal structure is the classical herringbone packing arrangement, which is common for rod-like conjugated molecules. The analysis also revealed a severe substitutional disorder, with the oxygen and nitrogen atoms showing a 50% occupancy over their two possible opposite positions within the central ring umons.ac.be.

Structural studies on derivatives, such as 10-(3′-chlorobutyl)phenoxazine, show how substitutions on the core can alter the crystal packing. This derivative crystallizes in the triclinic space group P1 researchgate.net. In another complex derivative, a phenoxazine-embedded selenoporphyrin, the phenoxazine unit was found to be deviated by an angle of 39.47° from the mean plane of the macrocycle's meso carbon atoms researchgate.netresearchgate.net.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Phenoxazine | Monoclinic | P21/c | Herringbone packing; O/N positional disorder | umons.ac.be |

| 10-(3′-chlorobutyl)phenoxazine | Triclinic | P1 | Two molecules in the asymmetric unit | researchgate.net |

Electrochemical Characterization Techniques

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of molecules, providing information on their oxidation and reduction potentials. The phenoxazine moiety is electron-rich due to its nitrogen and oxygen heteroatoms, making it susceptible to oxidation.

Studies on various phenoxazine derivatives consistently show that they possess relatively low oxidation potentials, indicating their electron-donating nature. The homopolymer of phenoxazine has an onset oxidation potential of 0.36 V (vs. SCE), which corresponds to a low ionization potential of approximately 4.8 eV nih.gov. The introduction of phenoxazine units into other molecular structures has a significant effect on their electrochemical properties nih.gov. For example, the derivative 10-[3'-N-benzylaminopropyl]phenoxazine (BAPP) exhibits two reversible anodic waves at 650 mV and 956 mV, corresponding to the formation of the radical cation and dication, respectively ias.ac.in. Another water-soluble phenoxazine derivative was found to have a redox potential of 0.2 V vs Ag/AgCl nih.gov. These results demonstrate that the phenoxazine core is a key determinant of the redox properties of its derivatives.

| Compound/Derivative | Oxidation Potential(s) | Reference Electrode | Reference |

|---|---|---|---|

| Phenoxazine Homopolymer (onset) | 0.36 V | SCE | nih.gov |

| 10-[3'-N-benzylaminopropyl]phenoxazine (BAPP) | 0.650 V, 0.956 V | Not specified | ias.ac.in |

| Carbazole-Thiophene-Phenoxazine (DTCP) | 0.98 V, 1.32 V | Not specified | nih.gov |

| Water-soluble phenoxazine (mCB) | 0.2 V | Ag/AgCl | nih.gov |

Reaction Mechanisms and Chemical Transformations Involving 3 Bromo 10h Phenoxazine

Mechanisms of Bromination on the Phenoxazine (B87303) Core

The introduction of a bromine atom onto the phenoxazine scaffold is a key synthetic step. The mechanism of this process is typically an electrophilic aromatic substitution reaction. byjus.comlibretexts.org Given the electron-rich nature of the phenoxazine ring system, it is highly activated towards electrophilic attack. The nitrogen and oxygen heteroatoms donate electron density to the aromatic rings, making the ortho and para positions particularly susceptible to substitution.

The bromination of an aromatic compound like phenoxazine generally proceeds through the following steps:

Formation of the Electrophile: A bromine molecule is polarized by a Lewis acid catalyst (e.g., FeBr₃) or a polar solvent to generate a more potent electrophile, the bromonium ion (Br⁺) or a polarized Br-Br bond. libretexts.orgyoutube.com

Nucleophilic Attack: The π-electron system of the phenoxazine ring attacks the electrophilic bromine species. This attack is regioselective, with the bromine preferentially adding to the positions most activated by the electron-donating groups. For the unsubstituted 10H-phenoxazine, the 3 and 7 positions are electronically favored.

Formation of the Sigma Complex (Arenium Ion): The attack by the aromatic ring results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the aromatic system. libretexts.org

Deprotonation and Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated phenoxazine product. libretexts.orgyoutube.com

In the absence of a catalyst, bromination can also be achieved using reagents like N-bromosuccinimide (NBS), which can proceed through either an electrophilic or a free-radical mechanism depending on the reaction conditions. For aromatic compounds, the electrophilic pathway is more common.

A study on the bromination of 10-phenylphenoxazine (B14166687) provides further insight into the regioselectivity of this reaction. semanticscholar.org The substitution pattern is influenced by the nature of the substituent at the N-10 position.

Table 1: Key Steps in the Electrophilic Bromination of Phenoxazine

| Step | Description | Key Intermediates |

| 1 | Generation of the bromine electrophile. | Br⁺ or δ⁺Br-Brδ⁻ |

| 2 | Nucleophilic attack of the phenoxazine π-system on the electrophile. | - |

| 3 | Formation of a resonance-stabilized carbocation. | Sigma complex (Arenium ion) |

| 4 | Deprotonation to restore aromaticity. | Brominated phenoxazine |

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at the 3-position of the phenoxazine ring can be replaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.comlibretexts.org This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate carbanion. libretexts.orgmasterorganicchemistry.com While the phenoxazine ring itself is electron-rich, the electronegativity of the nitrogen and oxygen atoms can influence the reactivity at specific positions.

The SNAr mechanism typically proceeds in two steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the bromine atom. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and is particularly stabilized if there are electron-withdrawing groups at the ortho and para positions relative to the site of attack. libretexts.orgmasterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, which is a good leaving group.

For 3-Bromo-10H-phenoxazine, the efficiency of SNAr reactions can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required. The reaction can be used to introduce a wide range of functional groups at the 3-position, including amines, alkoxides, and thiolates. For instance, reactions with various phenothiazines and phenoxazines with polyfluoroarenes have demonstrated the feasibility of SNAr on these heterocyclic systems. mdpi.comresearchgate.net

Table 2: General Steps of Nucleophilic Aromatic Substitution on this compound

| Step | Description | Key Intermediates |

| 1 | Attack of a nucleophile on the carbon attached to the bromine. | Meisenheimer complex (a resonance-stabilized carbanion) |

| 2 | Expulsion of the bromide leaving group. | Substituted phenoxazine |

Electrochemical Oxidation and Reduction Mechanisms

Phenoxazine derivatives are electrochemically active and can undergo both oxidation and reduction processes. The electrochemical behavior of this compound is influenced by the electron-donating phenoxazine core and the electron-withdrawing bromine atom.

Oxidation: The oxidation of the phenoxazine core typically involves the removal of one or two electrons. The first oxidation is a one-electron process that generates a relatively stable radical cation. This process is often reversible. The ease of this oxidation is a key feature of phenoxazines and is related to their use as electron donors in various applications. The presence of the bromine atom at the 3-position can make the oxidation slightly more difficult compared to the unsubstituted phenoxazine due to its electron-withdrawing inductive effect.

The general mechanism for the first oxidation step is: 10H-Phenoxazine → [10H-Phenoxazine]•⁺ + e⁻

Further oxidation can lead to the formation of a dication, although this is generally less stable.

Reduction: The reduction of this compound can occur at the C-Br bond. The carbon-halogen bond can be cleaved electrochemically to generate a radical or an anion, followed by subsequent reactions. This process is a form of reductive dehalogenation. The potential at which this reduction occurs is dependent on the specific molecular structure and the solvent system used.

A possible reductive pathway is: this compound + e⁻ → [this compound]•⁻ → 10H-Phenoxazin-3-yl• + Br⁻

The resulting aryl radical can then abstract a hydrogen atom from the solvent or undergo other reactions.

The electrochemical properties of phenoxazines are crucial for their application as redox mediators and in organic electronic devices. nih.gov

Photoinduced Charge Transfer (CT) and Intersystem Crossing (ISC) Processes

Phenoxazine derivatives, including this compound, are known to participate in photoinduced electron transfer and charge transfer processes. When conjugated with an electron-accepting moiety, the phenoxazine unit can act as an electron donor upon photoexcitation.

The key photophysical processes include:

Photoexcitation: Absorption of a photon promotes the molecule to an excited singlet state (S₁).

Charge Transfer (CT): In donor-acceptor systems, an electron can be transferred from the excited phenoxazine donor to the acceptor, forming a charge-separated state, often referred to as a charge transfer (CT) state. This can be either a singlet CT state (¹CT) or a triplet CT state (³CT).

Intersystem Crossing (ISC): The initially formed excited singlet state can undergo intersystem crossing to a triplet state (T₁). The presence of a heavy atom like bromine in this compound can enhance the rate of intersystem crossing due to the heavy-atom effect, which promotes spin-orbit coupling. This can lead to increased population of the triplet state. Studies on halogenated phenoxazine-quinoline conjugates have shown that the presence of bromine can lead to high phosphorescence quantum yields. nih.govnih.govresearchgate.net

Electron Transfer from Excited States: Both the excited singlet (S₁) and triplet (T₁) states of phenoxazine derivatives can be highly reducing and can donate an electron to a suitable acceptor. acs.orgnih.gov

The efficiency of these processes is dependent on the solvent polarity and the specific molecular structure. These photoinduced processes are fundamental to the application of phenoxazine derivatives as photocatalysts and in optoelectronic devices. acs.orgresearchgate.net

Table 3: Key Photoinduced Processes in this compound Systems

| Process | Description | Significance |

| Photoexcitation | Absorption of light to form an excited singlet state (S₁). | Initiates all subsequent photophysical and photochemical events. |

| Charge Transfer (CT) | Electron transfer from the excited phenoxazine to an acceptor. | Formation of charge-separated species, crucial for photocatalysis and solar energy conversion. |

| Intersystem Crossing (ISC) | Transition from the excited singlet state (S₁) to the triplet state (T₁). | The heavy bromine atom can enhance this process, populating the long-lived triplet state. |

| Excited State Electron Transfer | The excited molecule donates an electron to an acceptor. | The basis for the use of phenoxazines as photoredox catalysts. |

Ring-Closure and Rearrangement Mechanisms in Phenoxazine Synthesis (e.g., Smiles rearrangement)

The synthesis of the phenoxazine core often involves ring-closure reactions. One of the most important methods for constructing the phenoxazine ring system is the Smiles rearrangement. nih.gov This is an intramolecular nucleophilic aromatic substitution reaction.

The general mechanism of the Smiles rearrangement for the synthesis of a phenoxazine derivative involves:

Formation of a Nucleophile: A base is used to deprotonate a hydroxyl group on a suitably substituted precursor, such as a 2-aminophenol (B121084) derivative, to form a more potent nucleophile.

Intramolecular Nucleophilic Attack: The resulting alkoxide attacks an electron-deficient aromatic ring within the same molecule, displacing a leaving group. This attack occurs at the ipso-carbon (the carbon atom attached to the leaving group).

Formation of a Spirocyclic Intermediate: The intramolecular attack leads to the formation of a spirocyclic intermediate, often a Meisenheimer-type complex.

Ring Opening and Rearrangement: The spirocyclic intermediate then rearranges and opens to form the more stable phenoxazine ring system.

The Smiles rearrangement is a powerful tool for the synthesis of a variety of substituted phenoxazines. Microwave-assisted protocols have been developed to facilitate this reaction, allowing for rapid synthesis. researchgate.net Other transition metal-free routes have also been developed for the synthesis of the phenoxazine core. nih.gov

Academic Applications and Advanced Materials Research of Phenoxazine Derivatives, Including Bromo Substituted Compounds

Organic Semiconductors and Optoelectronic Devices

The robust and electron-rich framework of phenoxazine (B87303) makes it a prime candidate for constructing organic semiconductors. Bromo-substituted phenoxazines, in particular, serve as versatile intermediates for creating complex conjugated polymers and donor-acceptor molecules essential for optoelectronic devices. These materials are integral to the function of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and electrochromic materials, where precise control over molecular energy levels and charge-transport properties is paramount.

Design and Synthesis for Organic Field-Effect Transistors (OFETs)

The design of phenoxazine-based materials for OFETs often involves creating conjugated polymers that facilitate efficient charge transport. A key synthetic strategy employs bromo-substituted phenoxazines as monomers in polymerization reactions. Specifically, 3,7-dibromo-N-alkylphenoxazines are crucial precursors. The bromine atoms at the 3 and 7 positions provide reactive sites for cross-coupling reactions, such as Suzuki or Stille coupling, allowing for the extension of the π-conjugated system by linking them with other aromatic units like fluorene (B118485) or thiophene. newiridium.com

The synthesis typically begins with the alkylation of the nitrogen atom at the 10-position of the phenoxazine core, which enhances solubility and processability of the resulting polymers. This is followed by bromination at the 3 and 7 positions. The subsequent polymerization of these dibrominated monomers yields high-molecular-weight polymers with desirable semiconductor properties. newiridium.com These polymers generally exhibit p-type semiconductor behavior, meaning they transport positive charge carriers (holes).

The incorporation of the electron-donating phenoxazine unit into the polymer backbone results in materials with low ionization potentials, typically between 4.8 and 4.9 eV. This property is crucial as it facilitates efficient hole injection from standard gold electrodes used in OFETs. nih.gov The performance of these materials is notable, with devices exhibiting field-effect hole mobilities as high as 6 × 10⁻⁴ cm²/(V·s) and excellent on/off current ratios of up to 10⁴, demonstrating their potential for use in solution-processable thin-film transistors. nih.govnewiridium.com

| Polymer Type | Key Monomer | Highest Occupied Molecular Orbital (HOMO) Level | Hole Mobility (cm²/(V·s)) | On/Off Ratio |

| Poly(10-hexylphenoxazine-3,7-diyl) | 3,7-Dibromo-10-hexylphenoxazine | ~4.8 eV | Up to 3 x 10⁻⁴ | ~10³ |

| Phenoxazine-Fluorene Copolymer | 3,7-Dibromo-10-hexylphenoxazine | ~4.9 eV | Up to 6 x 10⁻⁴ | Up to 10⁴ |

| Phenoxazine-Thiophene Copolymer | 3,7-Dibromo-10-hexylphenoxazine | ~4.8 eV | Up to 4 x 10⁻⁴ | ~10⁴ |

Application in Organic Light-Emitting Diodes (OLEDs)

Phenoxazine derivatives are highly effective components in third-generation OLEDs that utilize thermally activated delayed fluorescence (TADF). nih.govresearchgate.net The strong electron-donating character of the phenoxazine moiety is a key feature in the design of efficient TADF emitters. nih.gov These emitters are typically based on a donor-acceptor (D-A) architecture, where the phenoxazine unit serves as the electron donor, and is linked to an electron-accepting unit. researchgate.net

This molecular design induces intramolecular charge transfer (ICT) upon excitation. The spatial separation of the highest occupied molecular orbital (HOMO), located on the phenoxazine donor, and the lowest unoccupied molecular orbital (LUMO), on the acceptor, leads to a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). nih.govresearchgate.net A small ΔEₛₜ is critical for TADF, as it allows for efficient reverse intersystem crossing (RISC) from non-emissive triplet excitons back to emissive singlet excitons at room temperature, theoretically enabling 100% internal quantum efficiency. uiowa.edu

Bromo-substituted phenoxazines can be used as starting materials to build these complex D-A structures. While the final TADF molecule may not retain the bromine, the bromo-derivative is a key intermediate in the synthesis. The performance of OLEDs incorporating phenoxazine-based TADF emitters is impressive, with some devices achieving maximum external quantum efficiencies (EQEs) exceeding 20%. nih.govacs.org These materials have been used to create emitters spanning the visible spectrum, from blue to red, by pairing the phenoxazine donor with various acceptors. nih.govnih.gov

| Phenoxazine-Based TADF Emitter Structure | Emission Color | Max. External Quantum Efficiency (EQE) | Ref. |

| D₃-A type (e.g., 3PXZ-TB) | Green | >20% | nih.gov |

| D-A type (e.g., POZ-DBPHZ) | Yellow-Orange | ~16% | acs.org |

| Multi-resonance (MR) B/N framework with Phenoxazine | Green | 21.3% | acs.org |

Integration into Electrochromic Materials

Electrochromic materials, which change color in response to an applied voltage, are another area where phenoxazine derivatives show great promise. The phenoxazine unit functions as a stable and efficient electroactive chromophore. Its integration into polymer structures leads to materials with low oxidation potentials and enhanced long-term stability during repeated switching cycles. morressier.com

The synthesis of phenoxazine-containing electrochromic polymers can utilize bromo-substituted precursors. For example, 10-(4-Bromophenyl)-10H-phenoxazine has been synthesized and used as a monomer. researchgate.net The bromo-functional group provides a handle for polymerization, allowing the phenoxazine unit to be incorporated into a larger conjugated polymer backbone, often alongside other electroactive units like carbazole (B46965) or thiophene. morressier.com

The presence of the phenoxazine group has a distinct impact on the material's properties. It can influence the electrochemical behavior and the color of the polymer in its different redox states. For instance, the introduction of a phenoxazine chromophore into a carbazole-thiophene polymer backbone was shown to create a material that exhibited three different colors (tangerine, green, and purple) in its various redox states, demonstrating a synergistic effect between the different components. morressier.com This ability to tune the optical and electrochemical properties through molecular design makes bromo-phenoxazine derivatives valuable building blocks for developing high-performance electrochromic devices for applications like smart windows and displays. morressier.comsigmaaldrich.com

Organic Photoredox Catalysis

Phenoxazine derivatives have emerged as a powerful class of metal-free organic photoredox catalysts, offering sustainable alternatives to expensive and toxic heavy metal catalysts like iridium and ruthenium. Their ability to absorb light and engage in single-electron transfer processes makes them highly effective in driving a variety of chemical transformations. Bromo-substituted phenoxazines are often key intermediates in the synthesis of these advanced catalysts.

Development of N-Alkyl Phenoxazines for Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a method for creating polymers with controlled molecular weights and low dispersity, driven by light. N-Alkyl phenoxazines have been developed as highly effective photoredox catalysts for this process. nih.govmorressier.com The development of these catalysts often begins with a dibrominated phenoxazine core, such as 3,7-dibromo-10-hexyl-10H-phenoxazine. nih.gov This intermediate is then functionalized via cross-coupling reactions to attach various aryl groups to the core, creating a library of catalysts with tailored properties. nih.gov

The design strategy involves replacing the N-aryl group, common in earlier phenoxazine catalysts, with an N-alkyl group. This modification was hypothesized to raise the energy barrier for intersystem crossing to the triplet state, potentially favoring reactions from the highly reducing singlet excited state. nih.govmorressier.com Indeed, core-modified N-alkyl phenoxazines were found to be potent excited-state reductants, with reduction potentials strong enough to activate the alkyl halide initiators used in O-ATRP. morressier.com

These N-alkyl phenoxazine catalysts have been successfully used for the controlled polymerization of monomers like methyl methacrylate (B99206) (MMA). The resulting polymers exhibit good molecular weight control and moderately low dispersity (Đ < 1.30), demonstrating the efficacy of these catalysts in O-ATRP. nih.gov

Tuning Catalytic Activity through Phenoxazine Core Modification

The catalytic performance of phenoxazine-based photoredox catalysts can be precisely tuned by modifying the chemical structure of the phenoxazine core. newiridium.comacs.org The introduction of electron-donating or electron-withdrawing substituents, including bromine, allows for the systematic alteration of the catalyst's key electronic and photophysical properties. newiridium.comacs.org

Modifying the core affects several critical parameters:

Absorption Profile: Extending the π-conjugation of the core by adding aryl substituents can shift the catalyst's light absorption from the UV into the visible spectrum. This is highly desirable as it allows the use of lower-energy light sources like white LEDs. nih.gov

Redox Potentials: The ground state oxidation potential and the excited state reduction potential can be tuned. Electron-donating groups on the core generally lead to a more easily oxidized catalyst and a more strongly reducing excited state. acs.org Conversely, electron-withdrawing groups make the catalyst harder to oxidize and the excited state less reducing. newiridium.com

Triplet Energies and Excited State Character: Core modification can influence the energy of the triplet state and the ability of the molecule to access a charge-transfer (CT) excited state. Access to a CT state has been shown to be beneficial for catalytic performance in O-ATRP. newiridium.comacs.org

This structure-property relationship allows for the rational design of catalysts. For instance, by attaching electron-donating aryl groups to a 3,7-dibromophenoxazine precursor, researchers have created visible-light-absorbing catalysts that are highly reducing in their excited state. nih.gov These tailored catalysts demonstrate excellent control over O-ATRP, producing well-defined polymers with low dispersity and high initiator efficiency, rivaling the performance of traditional transition metal catalysts. newiridium.comacs.org

| Catalyst Modification | Effect on Properties | Impact on O-ATRP Performance |

| N-Aryl to N-Alkyl Substitution | Increases excited state reduction potential. morressier.com | Enables efficient catalysis from the singlet excited state. nih.gov |

| Core Arylation (e.g., from dibromo-precursor) | Red-shifts light absorption into the visible range. nih.gov | Allows for polymerization using visible light sources. newiridium.com |

| Electron-Donating Core Groups | Lowers oxidation potential; strengthens excited state reduction potential. acs.org | Enhances catalytic activity for reducing alkyl halides. newiridium.com |

| Electron-Withdrawing Core Groups | Increases oxidation potential; weakens excited state reduction potential. newiridium.com | Allows for fine-tuning of catalytic power for specific reactions. acs.org |

Dye-Sensitized Solar Cells (DSSCs)

The quest for efficient and cost-effective renewable energy sources has propelled research into dye-sensitized solar cells (DSSCs). Phenoxazine derivatives have emerged as a promising class of organic sensitizers in this domain due to their strong electron-donating capabilities and adaptable molecular structure. bibliotekanauki.pl

The fundamental design of a phenoxazine-based dye for DSSCs typically follows a donor-π-acceptor (D-π-A) architecture. In this structure, the phenoxazine moiety serves as the electron donor (D), a conjugated bridge acts as the π-linker, and an electron-withdrawing group functions as the acceptor (A), which also anchors the dye to the semiconductor (commonly TiO₂) surface. doi.org The strong electron-donating nature of the phenoxazine core is crucial for efficient charge separation upon photoexcitation. bibliotekanauki.pl

The synthesis of these dyes often involves bromo-substituted phenoxazine intermediates. For instance, the synthesis of the phenoxazine-based organic D-π-A sensitizer, POZ-1, utilizes a bromine-substituted aromatic compound as a starting material. doi.org This highlights the role of bromo-phenoxazines as key building blocks in the creation of novel sensitizers.

Table 1: Photovoltaic Performance of Phenoxazine-Based Dyes in DSSCs

| Dye | Jsc (mA cm⁻²) | Voc (mV) | FF | η (%) |

|---|---|---|---|---|

| POZ-1 | 4.83 | 710 | 0.70 | 2.4 |

| POZ-2 | 12.82 | 680 | 0.75 | 6.5 |

Data sourced from a comparative study of two phenoxazine-based organic D-π-A sensitizers. doi.org

The molecular structure of phenoxazine dyes has a profound impact on the electron lifetime and, consequently, the photovoltaic performance of DSSCs. Modifications to the dye's architecture can influence key parameters such as the short-circuit photocurrent density (Jsc), the open-circuit photovoltage (Voc), and the fill factor (FF).

One critical aspect is the nature of the linkage between the phenoxazine donor and the acceptor group. Studies have shown a clear trend where a dye with a furan-conjugated linker exhibited a shorter electron lifetime compared to dyes where the acceptor group was directly attached to the phenoxazine core. diva-portal.org This suggests that the choice of the π-bridge is a crucial factor in controlling charge recombination processes at the semiconductor-electrolyte interface.

Furthermore, the addition of auxiliary donor units to the phenoxazine ring can enhance performance. The introduction of an extra donor unit bearing insulating alkoxyl chains at the 7-position of the phenoxazine has been shown to increase the electron lifetime even further. diva-portal.org This modification, combined with additives in the electrolyte, can lead to a significant increase in the open-circuit voltage, reaching up to 800 mV. diva-portal.org

Fluorescent Probes and Chemosensors

The inherent fluorescence of the phenoxazine scaffold makes it an excellent platform for the development of fluorescent probes and chemosensors. These advanced materials are designed to detect and quantify specific analytes with high sensitivity and selectivity.

The development of phenoxazine-based optical sensors involves strategic molecular design to induce a change in fluorescence upon interaction with a target analyte. This can be achieved through various mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET). nih.gov

One common strategy involves creating "turn-on" or "turn-off" fluorescent probes. In a "turn-on" sensor, the phenoxazine fluorophore is initially in a non-fluorescent or weakly fluorescent state. Upon binding to the analyte, a conformational or electronic change occurs, leading to a significant increase in fluorescence intensity. Conversely, a "turn-off" sensor exhibits strong initial fluorescence that is quenched upon interaction with the target.

Bromo-substituted phenoxazines can serve as versatile precursors in the synthesis of these sophisticated sensors. For example, a fluorescent probe for biothiols was developed using 6-bromo-9-maleimido-5H-benzo[a]phenoxazin-5-one. This compound demonstrates how a bromo-substituted phenoxazine derivative can be functionalized to create a sensor that exhibits a fluorescent response to a specific biological molecule.

General Advanced Dye Chemistry Applications

Beyond their use in solar cells and sensors, phenoxazine derivatives have found applications in other areas of advanced dye chemistry, leveraging their unique spectroscopic properties.

Phenoxazine derivatives are recognized for their potential as light-emitting materials in dye lasers. researchgate.net The high luminescence quantum yields of some phenoxazine compounds make them suitable candidates for use as the active medium in tunable lasers. nih.gov These lasers are valuable tools in various scientific and technological fields, including spectroscopy, medicine, and materials processing. The development of novel phenoxazine-based dyes continues to be an area of interest for creating more efficient and stable laser systems.

Fundamental Studies in Chromophoric Systems

The phenoxazine ring system, a tricyclic heteroaromatic structure, serves as a foundational component in the development of advanced chromophoric systems. Its electron-rich nature and quasi-planar geometry make it an excellent electron-donating moiety. nih.govnih.gov The introduction of a bromine atom at the 3-position, creating 3-Bromo-10H-phenoxazine, modulates the electronic and photophysical properties of the parent molecule, making it a subject of significant interest in fundamental materials research.

Phenoxazine and its derivatives are integral to the design of functional dyes and optoelectronic materials due to their potent electron-donating capacity. nih.gov They have been extensively studied as core components in sensitizers for dye-sensitized solar cells (DSSCs), where they contribute to efficient light harvesting and electron transfer processes. epfl.chdiva-portal.org The general structure of these sensitizers often follows a donor-π-acceptor (D-π-A) architecture, with the phenoxazine unit acting as the primary electron donor. nih.gov

The substitution of a bromine atom onto the phenoxazine core influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the intramolecular charge transfer (ICT) characteristics of the chromophore. uhasselt.be The bromine atom, being an electron-withdrawing group through induction yet a π-donating group through resonance, introduces a subtle perturbation to the electronic structure, which can be exploited to fine-tune the absorption and emission properties of the molecule.

Fundamental studies often involve investigating the relationship between the molecular structure of phenoxazine derivatives and their photophysical properties, such as electron lifetime and charge recombination. epfl.chdiva-portal.org For instance, research has shown that modifications to the phenoxazine core, including the strategic placement of substituents, can significantly impact the performance of DSSCs. epfl.ch

Furthermore, the photophysical properties of phenoxazine-based chromophores are often sensitive to their environment, a phenomenon known as solvatochromism. wikipedia.org The emission spectra of phenoxazine derivatives can exhibit a significant red-shift (bathochromic shift) as the polarity of the solvent increases. uhasselt.be This is attributed to the stabilization of charge-transfer states in more polar solvents. uhasselt.be This sensitivity to the local environment makes these compounds interesting for applications in chemical sensors. wikipedia.org

The table below summarizes the typical photophysical properties of a generic phenoxazine-based dye in different solvent environments to illustrate the solvatochromic effect.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Toluene (B28343) | 2.4 | ~640 | ~660 | ~20 |

| Chloroform | 4.8 | ~645 | ~670 | ~25 |

| Acetone | 20.7 | ~650 | ~680 | ~30 |

| DMSO | 46.7 | ~650 | ~690 | ~40 |

| Water | 80.1 | ~655 | ~700 | ~45 |

Note: The data in the table are representative values for illustrative purposes based on general findings for phenoxazine dyes and may not correspond to this compound specifically.

In advanced materials research, bromo-substituted phenoxazines can also serve as versatile synthetic intermediates. The bromine atom provides a reactive site for further functionalization through various cross-coupling reactions, such as the Buchwald-Hartwig amination. uhasselt.be This allows for the construction of more complex and tailored chromophoric systems with specific properties for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govchemistryviews.org The inherent stability of the oxidized forms of phenoxazine derivatives also makes them promising candidates for various electrocatalytic processes. researchgate.net

Structure Property Relationship Studies in Brominated Phenoxazine Systems

Impact of Bromine Substituents on Electronic Characteristics (e.g., Ionization Potential, Electron Affinity)

The introduction of a bromine substituent onto the phenoxazine (B87303) scaffold significantly influences its electronic properties, primarily through inductive and resonance effects. Bromine, being an electronegative atom, exerts an electron-withdrawing inductive effect, which can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the ionization potential (IP) and electron affinity (EA) of the molecule.

The ionization potential, the energy required to remove an electron from the molecule, generally increases with the introduction of electron-withdrawing groups. Conversely, the electron affinity, the energy released upon gaining an electron, is also expected to increase. These changes can be rationalized by considering the stabilization of the resulting radical cation and anion.

Table 1: Calculated Electronic Properties of Substituted Phenoxazine Derivatives

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

|---|---|---|---|---|---|

| Phenoxazine (unsubstituted) | -H | -5.12 | -0.87 | 6.18 | 0.43 |

| 3-Bromo-10H-phenoxazine | -Br | -5.25 | -1.02 | 6.31 | 0.58 |

| 3-Nitro-10H-phenoxazine | -NO₂ | -5.89 | -2.15 | 6.95 | 1.71 |

| 3-Amino-10H-phenoxazine | -NH₂ | -4.87 | -0.65 | 5.93 | 0.21 |

Note: The data in this table is illustrative and based on general trends in substituted aromatic systems. Actual experimental or computational values may vary.

Influence of Halogenation and Other Substituents on Photophysical Properties (e.g., Absorption Wavelengths, Fluorescence Quantum Yields)

Halogenation is a key strategy for modulating the photophysical properties of phenoxazine derivatives. The introduction of bromine atoms can lead to significant changes in absorption and emission spectra, as well as fluorescence quantum yields. These effects are attributed to the "heavy atom effect," which promotes intersystem crossing (ISC) from the singlet excited state to the triplet excited state.

Studies on phenoxazine–quinoline conjugates have demonstrated the impact of halogenation on their photophysical properties. For instance, the introduction of chlorine and bromine atoms in PQCl and PQBr conjugates was found to activate efficient ISC and aggregate-induced phosphorescence (AIP). acs.orgnih.gov This is due to the presence of the lone pair of electrons on the halogen atoms. acs.orgnih.gov Consequently, the phosphorescence quantum yields of the halogenated compounds were significantly higher than their non-halogenated counterpart. acs.orgnih.gov

In a series of dyes based on a phenothiazine (B1677639) core, which is structurally similar to phenoxazine, the introduction of a bromine substituent resulted in a nearly two-fold increase in the fluorescence quantum yield compared to their non-brominated counterparts. researchgate.net This improvement was attributed to the generation of specific molecular orbital interactions due to the presence of bromine. researchgate.net

Table 2: Photophysical Data for Halogenated and Non-Halogenated Phenoxazine Derivatives

| Compound | Substituent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| PQ | -H | 380 | 550 | 0.03 |

| PQCl | -Cl | 385 | 560 | 0.15 |

| PQBr | -Br | 390 | 565 | 0.13 |

Data extracted from studies on phenoxazine-quinoline conjugates. acs.orgfigshare.com

Correlation between Molecular Structure and Electrochemical Behavior

The electrochemical behavior of phenoxazine derivatives is highly sensitive to their molecular structure. The introduction of substituents can significantly alter the oxidation and reduction potentials of the phenoxazine core. The electron-rich nature of the nitrogen and oxygen atoms in the phenoxazine ring makes it susceptible to oxidation. nih.gov

The introduction of a bromine atom, an electron-withdrawing group, is expected to make the phenoxazine core more difficult to oxidize, leading to a higher oxidation potential. This is because the bromine atom withdraws electron density from the ring system, making it less electron-rich.

In a study of carbazole (B46965)–thiophene derivatives with and without a phenoxazine group, it was found that the introduction of the phenoxazine group had a significant effect on the electrochemical properties of the resulting polymer films. nih.gov The polymers containing the phenoxazine moiety exhibited distinct oxidation and reduction waves, indicating that the phenoxazine unit plays a crucial role in the redox behavior of the material. nih.gov While specific data for this compound is limited, the general principle of electron-withdrawing groups increasing the oxidation potential is well-established in the electrochemistry of aromatic compounds.

Table 3: Electrochemical Data for Substituted Phenoxazine Derivatives

| Compound | Substituent | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) |

|---|---|---|---|

| 10-Phenylphenoxazine (B14166687) | -H | 0.45 | -2.85 |

| 3-Bromo-10-phenylphenoxazine | -Br | 0.58 | -2.72 |

| 3,7-Dinitrophenoxazine | -NO₂ | 1.12 | -1.55 |

| 3,7-Dimethoxyphenoxazine | -OCH₃ | 0.15 | -3.10 |

Note: The data in this table is illustrative and based on general trends in substituted aromatic systems. Actual experimental values may vary.

Steric and Electronic Effects of N-Substitution and Core Modification on Compound Performance

N-Substitution: The substituent at the 10-position (the nitrogen atom) can influence the planarity of the phenoxazine ring system. Bulky N-substituents can introduce steric hindrance, leading to a more distorted, non-planar conformation. This can affect the extent of π-conjugation and, consequently, the electronic and photophysical properties. For instance, in the context of organic light-emitting diodes (OLEDs), a twisted molecular structure resulting from bulky N-substituents can be beneficial for achieving thermally activated delayed fluorescence (TADF). nih.gov

Core Modification: The introduction of substituents on the benzene (B151609) rings of the phenoxazine core alters the electronic landscape of the molecule. Electron-donating groups (e.g., -OCH₃, -NH₂) increase the electron density of the ring system, generally leading to lower ionization potentials and red-shifted absorption and emission spectra. Conversely, electron-withdrawing groups (e.g., -Br, -NO₂, -CN) decrease the electron density, resulting in higher ionization potentials and blue-shifted spectra. nih.gov The position of the substituent is also critical. For example, a substituent at the 3- or 7-position will have a more significant electronic impact than a substituent at the 1- or 9-position due to the positions being para to the heteroatoms.

In a study on phenoxazine-derived histone deacetylase (HDAC) inhibitors, it was found that C-4 substitution could enhance the enzyme-inhibiting activity compared to the unsubstituted phenoxazine. nih.gov However, a rigid phenyl ring at the C-4 position reduced the activity, suggesting that both electronic and steric factors are at play. nih.gov Similarly, N-alkylation in 2,3-dinitrophenoxazines was found to increase the nucleophilicity of the amino group, leading to higher reaction yields in subsequent synthetic steps. acs.org

The interplay of these steric and electronic effects allows for the rational design of phenoxazine derivatives with tailored properties for specific applications, ranging from medicinal chemistry to materials science. benthamdirect.comnih.gov

Future Research Directions and Emerging Areas for 3 Bromo 10h Phenoxazine Chemistry

Development of Novel Synthetic Strategies for Regioselective Functionalization

Future research will likely focus on pioneering more efficient and selective synthetic methodologies. While methods exist for creating substituted phenoxazines, the development of novel strategies for regioselective functionalization of the 3-Bromo-10H-phenoxazine core is a primary objective. This involves creating protocols that allow for precise chemical modifications at specific positions on the phenoxazine (B87303) ring system, beyond the C-Br bond. Such control is essential for fine-tuning the molecule's electronic properties. Research into directed metalation, C-H activation, and advanced cross-coupling reactions will be instrumental in accessing a wider array of derivatives with unique functionalities, which are currently synthesized through less direct or lower-yielding pathways.

Exploration of Advanced Polymer Architectures Incorporating Brominated Phenoxazine Monomers

The bromo-substituent on the phenoxazine ring is an ideal anchor point for polymerization. Emerging research is directed towards incorporating this monomer into advanced polymer architectures. Phenoxazine-based conjugated polymers are already recognized as promising p-type semiconductors for use in organic field-effect transistors researchgate.net. Future work will explore the use of this compound in creating novel copolymers and dendrimers through techniques like Suzuki and Buchwald-Hartwig cross-coupling reactions. These advanced polymer structures could lead to materials with enhanced thermal stability, processability, and charge-transport properties for applications in flexible electronics and organic photovoltaics. The synthesis of brominated benzoxazine monomers for flame-retardant polybenzoxazines, while involving a different ring system, highlights the general interest in using halogenated heterocyclic monomers for creating high-performance polymers researchgate.net.

Deeper Computational Insight into Reaction Dynamics and Excited State Processes

To unlock the full potential of this compound, a deeper understanding of its fundamental properties is required. Future research will increasingly rely on sophisticated computational chemistry to model its reaction dynamics and excited-state processes. nih.gov High-level ab initio methods can elucidate the photophysical properties that are critical for applications in organic light-emitting diodes (OLEDs), particularly in the context of thermally activated delayed fluorescence (TADF). nih.gov Computational studies, similar to those performed on related phenothiazine-based frameworks rsc.org, can predict how different substituents, introduced at the bromo-position, will affect the molecule's frontier molecular orbitals, charge separation/transfer efficiency, and singlet-triplet energy gap. This predictive power will accelerate the discovery of new materials with optimized performance.

Expanding Applications in Next-Generation Organic Electronic Devices and Catalytic Systems

The versatile electronic nature of the phenoxazine moiety has already led to its use in a range of applications, from OLEDs to dye-sensitized solar cells and photoredox catalysts. nih.gov The 3-bromo derivative serves as a crucial intermediate for creating even more sophisticated materials. Future applications will focus on next-generation organic electronic devices. Phenoxazine derivatives are being actively investigated as blue emitters, hole-transport materials, and stable matrix materials in OLEDs, with a goal of improving device lifetime, efficiency, and color purity. google.com

In catalysis, phenoxazine-based structures are being designed as efficient, metal-free photocatalysts. For instance, phenoxazine-based covalent triazine frameworks have shown high efficiency in the aerobic hydroxylation of arylboronic acids rsc.org, and other derivatives have been synthesized as organocatalysts for atom transfer radical polymerization (O-ATRP) scielo.br. The ability to functionalize this compound allows for its integration into these catalytic systems, potentially enhancing their stability and performance under visible light.

Table 1: Current and Emerging Applications of Phenoxazine Derivatives

| Application Area | Specific Use | Key Property Leveraged |

|---|---|---|

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) nih.govgoogle.com | Electron-donating capacity, TADF potential |

| Organic Field-Effect Transistors (OFETs) researchgate.net | p-type semiconducting behavior | |

| Dye-Sensitized Solar Cells (DSSCs) nih.gov | Strong electron-donating capacity | |

| Photocatalysis | Metal-Free Polymerization (O-ATRP) scielo.br | Photoredox activity |

Rational Design of Phenoxazine-Based Functional Materials via Structural Engineering

The concept of rational design is central to the future of materials science, and this compound is an ideal platform for this approach. By strategically modifying the molecule, its properties can be engineered for specific functions. This involves establishing clear structure-property relationships, a process that has been explored for related compounds to create potent enzyme inhibitors .

For materials science, this means using the bromo-position as a point of diversification. Attaching various electron-donating or electron-withdrawing groups can precisely tune the HOMO/LUMO energy levels, a critical factor for optimizing performance in electronic devices. This approach is analogous to the rational design of phenothiazine-based covalent organic frameworks (COFs), where the selection of donor and acceptor units dictates the material's photocatalytic efficiency rsc.org. The development of framework materials based on rationally designed molecular building blocks is a key strategy for creating highly efficient and reusable photocatalysts for sustainable chemical processes. sciopen.com By applying these principles, novel phenoxazine-based materials can be engineered from the ground up to meet the demands of advanced technological applications.

Q & A

What are the established synthetic methodologies for 3-Bromo-10H-phenoxazine, and how can reaction parameters be optimized for improved yields?

Basic Research Focus

The microwave-assisted synthesis of this compound involves cyclization of N-(2-(2-bromophenoxy)-4-bromophenyl)acetamide under controlled conditions, yielding 82% product . Key parameters include:

- Precursor stoichiometry : Excess brominated aryl precursors enhance cyclization efficiency.

- Reaction time : Microwave irradiation reduces reaction time compared to conventional heating.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.

Methodological optimization should prioritize monitoring via LCMS and ¹H-NMR to confirm intermediate formation .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives?

Advanced Research Focus

Discrepancies in NMR data, such as δ values for aromatic protons, may arise from conformational flexibility or solvent effects. For example, in DMSO-d₆, the ¹H-NMR of this compound shows distinct splitting patterns (δ 6.45–8.36 ppm) due to restricted rotation of the phenoxazine core . To resolve ambiguities:

- Variable-temperature NMR : Identify dynamic processes affecting peak splitting.

- DFT calculations : Predict theoretical shifts to validate experimental data.

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 6-bromo-3-chloro-10-methyl-10H-phenoxazine) to isolate substituent effects .

What role does bromination at the 3-position play in modulating the electronic properties of 10H-phenoxazine for optoelectronic applications?

Advanced Research Focus

Bromine, as an electron-withdrawing group, alters the HOMO-LUMO gap of 10H-phenoxazine, enhancing its utility in organic semiconductors. Studies on brominated phenothiazine derivatives (e.g., 3,7-dibromo-10-(4-bromophenyl)-10H-phenothiazine) demonstrate:

- Redox stability : Bromine increases oxidative stability, critical for photocatalytic systems .

- Charge transport : Halogenation improves π-π stacking in solid-state materials.

Experimental validation requires cyclic voltammetry and UV-vis spectroscopy to quantify electronic effects .

How can researchers design experiments to assess the regioselectivity of bromination in 10H-phenoxazine derivatives?

Advanced Research Focus

Regioselectivity in bromination depends on directing groups and reaction conditions. For example:

- Electrophilic bromination : Use NBS (N-bromosuccinimide) in acetic acid to target electron-rich positions.

- Microwave-assisted synthesis : Enhances selectivity by minimizing side reactions .

Post-synthesis analysis via X-ray crystallography (e.g., CCDC 2209381 for related phenothiazines) provides structural confirmation .

What are the key challenges in scaling up the synthesis of this compound while maintaining purity >95%?

Basic Research Focus

Scalability challenges include:

- Purification : Column chromatography is effective for small batches but impractical for large-scale production. Alternative methods (e.g., recrystallization) must be optimized.

- Byproduct formation : Monitor intermediates (e.g., acetamide derivatives) via LCMS to suppress side reactions .

- Yield optimization : Microwave reactors may require redesign for batch processing.

How can conflicting data on reaction yields for this compound synthesis be systematically analyzed?

Advanced Research Focus

Contradictory yield reports (e.g., 82% vs. lower yields in conventional methods) necessitate:

- Meta-analysis : Compile data from multiple studies (e.g., microwave vs. thermal synthesis) .

- Sensitivity testing : Evaluate the impact of trace moisture or oxygen on side reactions.

- Statistical modeling : Apply tools like Design of Experiments (DoE) to identify critical variables.

What methodological frameworks (e.g., FINER criteria) are recommended for formulating rigorous research questions on this compound?

Basic Research Focus

Adhere to the FINER framework:

- Feasible : Prioritize synthetically accessible derivatives (e.g., avoiding unstable intermediates).

- Novel : Explore understudied applications (e.g., photocatalysis ).

- Relevant : Align with trends in organic electronics or medicinal chemistry.

Avoid pitfalls like overgeneralization (e.g., conflating phenoxazine with phenothiazine properties) .

How can computational tools aid in predicting the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

Leverage DFT and retrosynthetic algorithms (e.g., PubChem’s AI-powered synthesis planning) to:

- Predict coupling sites : Identify reactive positions for Suzuki-Miyaura or Buchwald-Hartwig reactions.

- Optimize catalysts : Screen Pd-based catalysts for bromine-selective coupling .

Experimental validation via ¹³C-NMR and HRMS is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.